molecular formula C16H12N2O B1585425 4-(2,6-Dimethylphenoxy)phthalonitrile CAS No. 221302-75-6

4-(2,6-Dimethylphenoxy)phthalonitrile

Cat. No.: B1585425
CAS No.: 221302-75-6
M. Wt: 248.28 g/mol
InChI Key: LJUVUOSWARAIBZ-UHFFFAOYSA-N
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Description

4-(2,6-Dimethylphenoxy)phthalonitrile is an organic compound with the molecular formula C16H12N2O. It is a derivative of phthalonitrile, characterized by the presence of a 2,6-dimethylphenoxy group attached to the phthalonitrile core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,6-Dimethylphenoxy)phthalonitrile typically involves the reaction of 2,6-dimethylphenol with phthalonitrile. The reaction is carried out under controlled conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

4-(2,6-Dimethylphenoxy)phthalonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenoxy derivatives .

Scientific Research Applications

4-(2,6-Dimethylphenoxy)phthalonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,6-Dimethylphenoxy)phthalonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use. For example, in polymerization reactions, it can act as a catalyst or initiator, facilitating the formation of polymer chains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,6-Dimethylphenoxy)phthalonitrile is unique due to its specific structural features, such as the presence of the 2,6-dimethylphenoxy group. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields. Its ability to undergo diverse chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O/c1-11-4-3-5-12(2)16(11)19-15-7-6-13(9-17)14(8-15)10-18/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUVUOSWARAIBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC2=CC(=C(C=C2)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30359210
Record name 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221302-75-6
Record name 4-(2,6-dimethylphenoxy)benzene-1,2-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30359210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2',6'-Dimethylphenoxy)phthalonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 4-nitro-phthalonitrile (1 eq), 2,6-dimethylphenol (1.2 eq), K2CO3 (2 eq), and DMF (1 mL/mmol 4-nitro-phthalonitrile) was heated under nitrogen at 60° C. for 3 h with stirring. After cooling to ambient temperature the mixture was poured into water (6 mL/mL DMF) with stirring. The mixture was extracted twice with EtOAc. The combined organic phases were dried over MgSO4 and concentrated in vacuo. The residue was recrystallized from EtOH to give the title compound as a tan solid (yield: 87%); 1H NMR (CDCl3, 200 MHz): δ=7.70 (d, 1H), 7.05 to 7.16 (m, 5H), 2.08 (s, 6H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure of 4-(2,6-Dimethylphenoxy)phthalonitrile?

A1: this compound consists of two benzene rings connected by an oxygen atom. One benzene ring has two cyano groups attached, while the other has two methyl groups at the 2 and 6 positions. []

Q2: Are there any interesting features in the crystal structure of this compound?

A2: Yes, the compound crystallizes with two distinct molecules per asymmetric unit. The crystal structure is primarily stabilized by weak van der Waals interactions between these molecules. []

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